![molecular formula C34H42N2O6 B12302266 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ivDde-L-Lys(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for selective deprotection and modification of the lysine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ivDde-L-Lys(Fmoc)-OH involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the ivDde group. The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The ivDde group is introduced using ivDde chloride under similar conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of ivDde-L-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
化学反応の分析
Types of Reactions
ivDde-L-Lys(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine in DMF, while the ivDde group is removed using hydrazine in DMF.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrazine in DMF for ivDde removal.
Coupling: DIC and HOBt in DMF or DCM.
Major Products Formed
The major products formed from these reactions are peptides with selectively modified lysine residues, which can be further used in various applications.
科学的研究の応用
ivDde-L-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides with modified lysine residues.
Drug Development: Employed in the development of peptide-based drugs and vaccines.
Bioconjugation: Used in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
Material Science: Utilized in the development of peptide-based materials with unique properties.
作用機序
The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The ivDde group allows for selective modification of the lysine side chain, enabling the introduction of various functional groups. The deprotection of these groups is achieved under specific conditions, allowing for the controlled synthesis of peptides with desired modifications.
類似化合物との比較
ivDde-L-Lys(Fmoc)-OH is unique due to its dual protection strategy, which allows for selective modification of the lysine side chain. Similar compounds include:
Fmoc-L-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-L-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-L-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection.
Each of these compounds offers different advantages and disadvantages in terms of stability, ease of deprotection, and compatibility with various synthetic conditions.
特性
分子式 |
C34H42N2O6 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC名 |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40) |
InChIキー |
QCUYNKHCHODACY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)
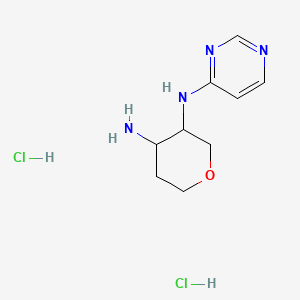
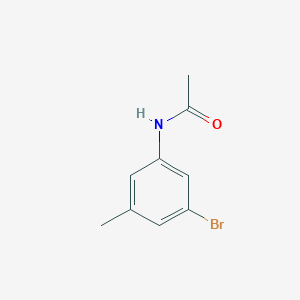
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
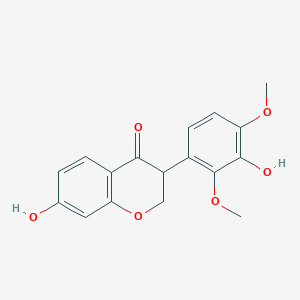

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


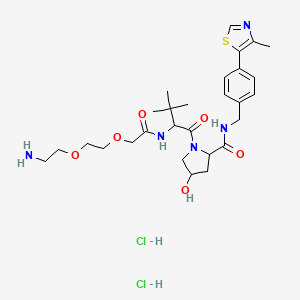
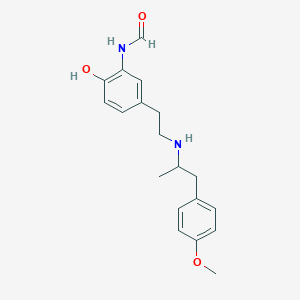
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

